N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Evolution of Multi-Heterocyclic Medicinal Scaffolds
The design of multi-heterocyclic compounds has revolutionized medicinal chemistry by enabling synergistic interactions between pharmacologically active motifs. Historically, single-heterocycle drugs like penicillin (β-lactam) or aspirin (salicylate) dominated early therapeutics. However, the emergence of drug resistance and complex disease targets necessitated hybrid architectures combining complementary bioactivity profiles. For example, s-triazine hybrids conjugated with pyridine or quinoline moieties demonstrated enhanced antimicrobial and anticancer properties compared to their parent scaffolds.
Modern synthetic techniques, such as metal-catalyzed cross-coupling and sequential substitution reactions, have facilitated the construction of intricate hybrids. The Hantzsch thiazole synthesis, for instance, enables efficient conjugation of thiazole rings with pyrazoles or benzothiazoles. Computational modeling further refines these designs by predicting binding affinities and ADMET properties, as seen in kinase-targeted hybrids incorporating imidazole and coumarin units.
Significance of Benzothiazole-Pyrazole Conjugates
Benzothiazole-pyrazole hybrids represent a privileged structural class due to their dual capacity for aromatic π-π stacking and hydrogen bonding. Benzothiazole’s electron-deficient aromatic system enhances interactions with enzyme active sites, while pyrazole’s amphoteric character improves solubility and metabolic stability. For example, (E)-2-(2-((5-(1H-benzo[d]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(aryl)thiazole derivatives exhibited sub-2 μg/mL MIC values against Mycobacterium tuberculosis, outperforming standalone benzothiazoles.
The 4-ethoxy substitution on benzothiazole further modulates electronic effects, as evidenced by improved antioxidant activity in analogs bearing electron-donating groups. When fused with pyrazole carboxamides, these systems show enhanced penetration across biological membranes, a critical factor in central nervous system-targeted agents.
Historical Development of Dimethylaminoethyl-Containing Heterocycles
The dimethylaminoethyl (DMAE) group has been integral to drug design since the 1950s, primarily for its protonation-dependent solubility and membrane-traversing capabilities. Early applications included antihistamines like diphenhydramine, where the DMAE moiety improved blood-brain barrier permeability. In heterocyclic hybrids, DMAE serves dual roles:
- Cationic Charge Modulation : Protonation at physiological pH enhances water solubility of lipophilic scaffolds.
- Hydrogen Bond Donation : The tertiary amine participates in charge-assisted hydrogen bonds with target proteins.
Notably, DMAE-containing carbonic anhydrase inhibitors like dorzolamide exploit this group for isoform-selective binding to ocular CA-II over off-target CA-I. In the context of pyrazole derivatives, DMAE side chains have been shown to improve pharmacokinetic profiles by reducing plasma protein binding, as observed in kinase inhibitors targeting EGFR and VEGFR.
Research Rationale and Objectives
The integration of benzothiazole, pyrazole, and DMAE motifs in N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride addresses three key challenges in contemporary drug discovery:
- Bioactivity Optimization : Hybridization amplifies target engagement through multi-point binding, as demonstrated by thiazole-pyrazole conjugates with dual CA/kinase inhibitory activity.
- Solubility-Lipophilicity Balance : The DMAE group counterbalances the logP increase from aromatic systems, critical for oral bioavailability.
- Resistance Mitigation : Multi-target hybrids reduce susceptibility to single-point mutations, a strategy validated in antitubercular benzothiazole-pyrazoles.
Current research objectives focus on:
- Establishing structure-activity relationships (SAR) for substitutions on the benzothiazole 4-ethoxy group.
- Evaluating isoform selectivity across carbonic anhydrase and kinase families.
- Optimizing synthetic routes to improve yields of the tripartite hybrid scaffold.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-5-25-14-7-6-8-15-16(14)19-18(26-15)23(12-11-21(2)3)17(24)13-9-10-22(4)20-13;/h6-10H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVLRRWZAFEVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=NN(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound with potential pharmacological applications, particularly in oncology and neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Ethoxy-substituted benzo[d]thiazole moiety : Known for its role in modulating various biological pathways.
- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
The molecular formula is with a molecular weight of approximately 437.96 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanisms of action involve modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| MCF-7 | 18.5 | Inhibition of growth |
Neuropharmacological Effects
The compound also demonstrates potential neuropharmacological effects, particularly in the treatment of neurodegenerative diseases. It has been shown to modulate neurotransmitter levels and exhibit neuroprotective properties in animal models of Alzheimer's disease.
Case Studies
-
Study on Apoptosis Induction :
- A study conducted on HeLa cells revealed that treatment with the compound led to increased levels of caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway. The results suggest that this compound could be a candidate for further development as an anticancer agent.
-
Neuroprotective Effects :
- In a model of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated mice compared to controls. This supports its potential use in neurodegenerative disorders.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiazole ring : Alkylation with 2-(dimethylamino)ethyl chloride.
- Carboxamide formation : Reaction with appropriate carboxylic acid derivatives.
- Hydrochloride salt formation : To enhance solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Analysis
The compound’s core structure shares similarities with other pyrazole- and benzo[d]thiazole-based molecules. Key comparisons include:
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS: 1052530-89-8)
- Structural Differences: Replaces the pyrazole ring with a second benzo[d]thiazole moiety. Substitutes ethoxy (OCH2CH3) with methoxy (OCH3) at the 4-position. Uses a longer dimethylaminopropyl chain instead of dimethylaminoethyl.
- The extended alkyl chain could alter lipophilicity (logP) and membrane permeability .
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride (CAS: 1215321-47-3)
- Structural Differences :
- Replaces the pyrazole-carboxamide with a benzamide core.
- Introduces a 4-fluorobenzo[d]thiazole group and a piperidinylsulfonyl substituent.
- Implications: The fluorine atom may enhance metabolic stability by resisting oxidative degradation.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p)
- Structural Differences: Lacks the benzo[d]thiazole moiety and dimethylaminoethyl side chain. Features chloro, cyano, and aryl substituents on the pyrazole rings.
- Implications: The cyano group increases electron-withdrawing effects, which may influence reactivity in nucleophilic environments. Aryl substituents enhance π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
- Key Observations: The target compound’s ethoxy group balances lipophilicity and solubility better than the methoxy analog (1052530-89-8). The piperidinylsulfonyl group in 1215321-47-3 significantly enhances solubility due to its polar nature. Chloro/cyano derivatives (3a–3p) exhibit higher logP values, suggesting reduced aqueous solubility but improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
